4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-16-11-13-17(14-12-16)29(26,27)23-20-18-9-5-6-10-19(18)22-21(25)24(20)15-7-3-2-4-8-15/h2-14,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGPPXGCWOMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC(=O)N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide typically involves a multi-step process:
Preparation of 2-oxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: : This can be achieved by condensing anthranilic acid with benzaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization using a dehydrating agent.
Formation of 4-methoxybenzenesulfonamide: : This involves the sulfonation of methoxybenzene followed by amidation.
Coupling Reaction: : The final step is the coupling of the quinazolinone derivative with 4-methoxybenzenesulfonamide under basic conditions, possibly using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial synthesis may involve more efficient catalytic processes and continuous flow methods to optimize yield and purity, although specific methods can vary depending on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The methoxy group can undergo oxidative demethylation under specific conditions.
Reduction: : The sulfonamide moiety can be reduced to its corresponding amine.
Substitution: : Electrophilic aromatic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
The products depend on the reaction conditions but can include demethylated quinazolines, aminobenzenesulfonamides, or halogenated derivatives.
Scientific Research Applications
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block for more complex molecules, studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Potential use in creating specialty chemicals or as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The quinazolinone core can mimic endogenous substrates or ligands, potentially inhibiting enzyme activity or modulating receptor signaling pathways.
Comparison with Similar Compounds
Key structural features :
- Quinazolinone core: A bicyclic system with a ketone at position 2 and a conjugated exocyclic double bond.
- Stereoelectronic properties: The sulfonamide group acts as a hydrogen-bond donor/acceptor, while the methoxy group modulates electronic effects on the benzene ring .
Synthetic routes for analogous compounds often involve cyclocondensation of isatoic anhydride with amines or aldehydes, followed by sulfonylation (e.g., using 4-methoxybenzenesulfonyl chloride) .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Impact on Bioactivity: The trichloromethyl analogue () exhibits a higher melting point (196°C) compared to the phenyl-substituted compound, likely due to increased halogen-mediated crystal packing . Replacement of the quinazolinone core with isoxazole () retains antibacterial activity, suggesting sulfonamide functionality is critical for target binding .
Synthetic Accessibility: Zinc acetate dihydrate-catalyzed cyclocondensation () yields 2,3-dihydroquinazolinones in 62–91% efficiency, superior to traditional acid-catalyzed methods . The phenyl-substituted compound’s synthesis may require stereochemical control, as evidenced by X-ray diffraction studies in dihydroquinazolinone derivatives .
Spectral and Crystallographic Comparisons
- NMR Shifts: The ¹H NMR of the trichloromethyl analogue () shows δ 8.23 (d, J = 7.8 Hz) for the quinazolinone proton, whereas phenyl-substituted derivatives may exhibit upfield shifts due to reduced electron-withdrawing effects . ¹³C NMR signals for the quinazolinone carbonyl (δ ~160–163 ppm) are consistent across analogues .
- Crystallography: X-ray studies () reveal planar quinazolinone cores with sulfonamide groups adopting conformations conducive to hydrogen bonding (e.g., S=O···H-N interactions) .
Biological Activity
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide, with the CAS number 478043-95-7, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its molecular structure, biological mechanisms, and relevant case studies that highlight its efficacy as an antitumor agent.
Molecular Structure
The compound has the molecular formula and a molecular weight of 407.44 g/mol. It features a quinazoline moiety that is linked to a benzenesulfonamide group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may act through dual inhibition mechanisms targeting tubulin and STAT3 pathways. The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Simultaneously, targeting STAT3 can prevent its phosphorylation, which is often implicated in tumor progression and immune evasion.
Antitumor Efficacy
A study focused on a related compound (DL14), which shares structural similarities with this compound, demonstrated significant antitumor activity. The compound exhibited IC50 values of 1.35 μM against A549 (lung cancer), 2.85 μM against MDA-MB-231 (breast cancer), and 3.04 μM against HCT-116 (colon cancer) cell lines . Furthermore, it showed over 80% inhibition of xenograft tumor growth in vivo.
Structure-Activity Relationship (SAR)
The structure of the compound is critical for its biological activity. Modifications to the quinazoline ring and sulfonamide group can enhance or diminish its potency. The presence of the methoxy group at the para position of the benzene ring appears to be beneficial for maintaining activity while improving solubility.
Case Studies
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Study 1 | DL14 | A549 | 1.35 | Tubulin & STAT3 inhibition |
| Study 2 | DL14 | MDA-MB-231 | 2.85 | Tubulin & STAT3 inhibition |
| Study 3 | DL14 | HCT-116 | 3.04 | Tubulin & STAT3 inhibition |
Q & A
Basic Research Question
- NMR Analysis : H and C NMR identify key functional groups (e.g., methoxy δ ~3.90 ppm, sulfonamide NH δ ~7.42 ppm) and aromatic protons .
- Mass Spectrometry : ESI-MS detects [M+H] or [M−H] ions (e.g., m/z 364.0 for related quinazolinyl-sulfonamides) .
- X-ray Crystallography : SHELX refinement resolves bond lengths and angles, confirming planarity of the quinazolinone core .
What crystallographic challenges arise in determining this compound’s solid-state structure?
Advanced Research Question
- Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s formalism) reveals motifs like dimers via N–H···O interactions, critical for crystal packing .
- Twinned Data Refinement : SHELXL handles pseudo-merohedral twinning, common in sulfonamide derivatives, by refining Flack parameters .
- Thermal Motion : Anisotropic displacement parameters for the methoxy group require constrained refinement to avoid overfitting .
How can researchers evaluate the biological activity of this compound against therapeutic targets?
Advanced Research Question
- Enzyme Inhibition Assays : Measure IC values via fluorescence polarization (e.g., BET bromodomain inhibition protocols adapted from mivebresib studies) .
- Cellular Uptake Studies : Radiolabeled analogs or LC-MS quantify intracellular concentrations in cancer cell lines .
- Molecular Docking : AutoDock Vina predicts binding modes to targets like carbonic anhydrase IX, guided by sulfonamide-Zn interactions .
What strategies optimize structure-activity relationships (SAR) for analogs of this compound?
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the phenyl ring to enhance potency (e.g., 19-fold improvement in IC via pyrrolopyridone cores) .
- Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl to improve metabolic stability .
- Pharmacokinetic Profiling : Microsomal stability assays (e.g., human liver microsomes) identify metabolically labile sites for modification .
How can solubility and formulation challenges be addressed in preclinical studies?
Basic Research Question
- Co-solvent Systems : Use PEG-400/water mixtures (1:1 v/v) to enhance aqueous solubility .
- Salt Formation : Convert the sulfonamide to sodium salts via NaOH treatment, improving bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
What mechanistic insights guide the study of this compound’s reactivity?
Advanced Research Question
- Kinetic Analysis : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy to determine rate constants for sulfonamide conjugation .
- Computational Studies : DFT calculations (B3LYP/6-31G*) predict electrophilic sites for nucleophilic attack, validated by O isotopic labeling .
- Radical Trapping : EPR spectroscopy identifies transient radicals in photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
